3-Bromo-5-isopropoxyphenylboronic acid

Suzuki-Miyaura Coupling Cross-Coupling Organoboron Chemistry

This 1,3,5-trisubstituted arylboronic acid is a non-generic building block for orthogonal Suzuki-Miyaura coupling. Its unique meta-bromo and isopropoxy substitution pattern enables precise stepwise construction of unsymmetrical biaryl systems, critical for medicinal chemistry SAR studies. Choose the free boronic acid form for superior atom economy and reduced catalyst loading in nickel-catalyzed transformations.

Molecular Formula C9H12BBrO3
Molecular Weight 258.91 g/mol
CAS No. 871125-81-4
Cat. No. B151463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-isopropoxyphenylboronic acid
CAS871125-81-4
Molecular FormulaC9H12BBrO3
Molecular Weight258.91 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)OC(C)C)(O)O
InChIInChI=1S/C9H12BBrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3
InChIKeyOYCQIPZXNTZLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-Bromo-5-isopropoxyphenylboronic acid (CAS 871125-81-4) | Supplier


3-Bromo-5-isopropoxyphenylboronic acid (CAS 871125-81-4) is an arylboronic acid derivative featuring a 1,3,5-trisubstituted phenyl scaffold bearing a boronic acid group, a bromine substituent, and an isopropoxy group. With a molecular formula of C9H12BBrO3 and molecular weight of 258.91 g/mol [1], this compound is widely utilized as a versatile building block in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in pharmaceutical research and organic synthesis [1].

Technical Procurement Consideration: 3-Bromo-5-isopropoxyphenylboronic acid Not Interchangeable with Generic Analogs


This compound cannot be generically substituted due to its unique 1,3,5-substitution pattern. The specific positioning of the bromine and isopropoxy groups relative to the boronic acid moiety on the phenyl ring directly influences reactivity, steric profile, and compatibility in cross-coupling protocols. The isopropoxy group introduces distinctive steric and electronic properties that affect transmetalation efficiency, while the meta-bromo substituent provides a synthetic handle for further functionalization that is absent in simpler boronic acids .

Quantitative Evidence Guide: 3-Bromo-5-isopropoxyphenylboronic acid Differential Selection Metrics


Boronic Acid vs. Boronate Esters: Superior Reactivity and Atom Economy

In nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, arylboronic acids demonstrate superior reactivity and atom economy compared to boronate ester derivatives. A direct comparative study of four arylboron-based nucleophiles established that arylboronic acid was the most reactive species examined [1]. The free boronic acid form of 3-Bromo-5-isopropoxyphenylboronic acid offers this intrinsic reactivity advantage over its pinacol ester counterpart (CAS 1218790-34-1), which requires longer reaction times and generally furnishes lower yields in Suzuki couplings [1].

Suzuki-Miyaura Coupling Cross-Coupling Organoboron Chemistry

Meta-Bromo Substitution Pattern: Electronic and Steric Profile Differentiation

The meta-bromo substitution pattern on 3-Bromo-5-isopropoxyphenylboronic acid provides distinct reactivity characteristics compared to ortho- or para-substituted analogs. In Suzuki-Miyaura cross-couplings, ortho-substituted iodo- or bromobenzenes consistently give lower yields independently from the substituent due to steric hindrance, while most meta- and para-substituted iodo- and bromobenzenes show good to excellent activity [1]. Furthermore, the positioning of the bromine atom at the meta position relative to the boronic acid group creates a different electronic environment than 2-bromophenylboronic acid (ortho) or 4-bromophenylboronic acid (para) isomers .

Regioselectivity Suzuki Coupling Structure-Activity Relationship

Dual Functional Handles: Distinct Orthogonal Reactivity from Bromine and Boronic Acid Groups

3-Bromo-5-isopropoxyphenylboronic acid possesses two distinct functional handles — an aryl bromine and an arylboronic acid — enabling sequential orthogonal coupling strategies. This is in contrast to simpler arylboronic acids lacking a halogen handle, which serve only as single coupling partners. The bromine atom serves as an excellent handle for further functionalization through metal-catalyzed reactions including Suzuki or Buchwald-Hartwig couplings, allowing for the rapid generation of diverse compound libraries for structure-activity relationship studies . The combination of bromo and isopropoxy substituents provides versatile reactivity for selective functionalization in pharmaceutical and agrochemical synthesis .

Orthogonal Reactivity Sequential Coupling Chemoselective Functionalization

Isopropoxy Group: In Situ Protective Capability and Steric Modulation

The isopropoxy substituent on 3-Bromo-5-isopropoxyphenylboronic acid provides a functional advantage beyond simple steric and electronic modulation. Published methodology demonstrates that isopropoxide protection of arylboronates enables their use in metal-halogen exchange reactions, with the isopropoxide-protected borate species being obtainable directly from a boronate or in situ from dibromoarenes [1]. This protective capability is specific to isopropoxy-containing arylboron species and is not available with methoxy, ethoxy, or non-oxygenated analogs. The method enables conversion of meta- and para-dibromoarenes into functionalized arylboronates in a one-pot manner [1].

Metal-Halogen Exchange Boronate Protection One-Pot Synthesis

3-Bromo-5-isopropoxyphenyl vs. 3-Bromo-2-isopropoxy-5-isopropylphenyl: Critical Sourcing Differentiation

Procurement errors may occur between 3-Bromo-5-isopropoxyphenylboronic acid and the structurally similar but chemically distinct (3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid. The latter compound features an additional isopropyl group at the 5-position of the phenyl ring rather than a hydrogen, and the isopropoxy group is located at the 2-position rather than the 5-position . This substitution pattern difference fundamentally alters steric bulk, electronic properties, and coupling behavior, making the two compounds non-interchangeable for specific applications .

Isomer Differentiation Substitution Pattern Procurement Accuracy

Purity Benchmark: Vendor Specification Standards and Quality Control

Commercial availability of 3-Bromo-5-isopropoxyphenylboronic acid is associated with defined purity specifications that enable informed procurement decisions. Multiple suppliers offer this compound with a minimum purity specification of 95% (HPLC) , with some vendors providing higher purity grades of 97% . The compound is also available with supporting analytical documentation including NMR, HPLC, and GC batch quality inspection reports , enabling verification of material quality prior to use in sensitive synthetic applications.

Purity Specification Quality Control Procurement Benchmark

High-Value Application Scenarios for 3-Bromo-5-isopropoxyphenylboronic acid (CAS 871125-81-4)


Sequential Orthogonal Coupling for Complex Biaryl Synthesis

3-Bromo-5-isopropoxyphenylboronic acid enables sequential orthogonal Suzuki-Miyaura coupling strategies due to its dual functional handles — the boronic acid group serving as a nucleophilic partner and the aryl bromine as an electrophilic partner . This allows for stepwise construction of unsymmetrical biaryl and terphenyl systems with precise control over coupling sequence. The free boronic acid form offers superior reactivity and atom economy compared to boronate esters in nickel-catalyzed cross-couplings, reducing catalyst loading and reaction times in these sequential transformations .

Medicinal Chemistry Library Synthesis and SAR Studies

The combination of bromo and isopropoxy substituents on the phenylboronic acid scaffold provides versatile reactivity for selective functionalization in pharmaceutical synthesis . The bromine atom serves as an excellent handle for diversification via Suzuki or Buchwald-Hartwig couplings, enabling rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . The meta-bromo substitution pattern ensures efficient coupling reactivity while avoiding the steric penalties associated with ortho-substituted analogs, making this compound a reliable building block for medicinal chemistry campaigns .

One-Pot Sequential Functionalization via Metal-Halogen Exchange

The isopropoxy substituent on 3-Bromo-5-isopropoxyphenylboronic acid enables in situ isopropoxide protection strategies in metal-halogen exchange reactions . Published methodology demonstrates that isopropoxide-protected borate species can be obtained from a boronate or in situ from dibromoarenes, enabling conversion into functionalized arylboronates in a one-pot manner . This application scenario is particularly valuable for convergent synthetic routes that minimize isolation steps and improve overall process efficiency.

Agrochemical and Fine Chemical Intermediate Production

3-Bromo-5-isopropoxyphenylboronic acid is widely used in pharmaceutical research, organic synthesis, and fine chemical intermediates . The boronic acid and ester derivatives are commonly employed as reagents in Suzuki-Miyaura coupling chemistry for the formation of C-C bonds . The compound is available in bulk quantities with specified purity grades (95-97%) and supporting analytical documentation (NMR, HPLC, GC) for quality control in industrial applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-isopropoxyphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.